[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl-pyridine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone in lab experiments include its high potency and specificity towards target enzymes and receptors. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the research on [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone. These include:
1. Further studies to determine the potential therapeutic applications of this compound in the treatment of other diseases.
2. Investigation of the long-term effects of this compound on the body.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential use of this compound as a diagnostic tool for specific diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects on the body.
Synthesis Methods
The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone involves the reaction of 3-methylphenol with 2-bromo-5-(pyridin-2-yl)pyridine, followed by the reaction of the resulting intermediate with (S)-3-ethoxypyrrolidine. The final product is obtained after purification and isolation steps.
Scientific Research Applications
The potential therapeutic applications of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone have been studied extensively in various scientific research fields. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-17-9-10-21(13-17)19(22)18-8-7-16(12-20-18)24-15-6-4-5-14(2)11-15/h4-8,11-12,17H,3,9-10,13H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOOGUYRXJRDFJ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.